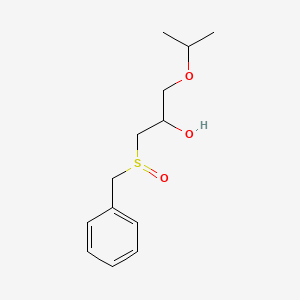
1-(benzylsulfinyl)-3-isopropoxy-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylsulfinyl)-3-isopropoxy-2-propanol, also known as PMSF, is a commonly used serine protease inhibitor in biochemistry and molecular biology research. The compound is a colorless, water-soluble powder that is stable under normal laboratory conditions. PMSF is widely used in various research applications due to its ability to selectively inhibit serine proteases without affecting other classes of proteases.
Mechanism of Action
1-(benzylsulfinyl)-3-isopropoxy-2-propanol works by irreversibly binding to the active site of serine proteases, which prevents the protease from cleaving its substrate. The compound forms a covalent bond with the serine residue in the active site of the protease, which inactivates the enzyme.
Biochemical and Physiological Effects:
1-(benzylsulfinyl)-3-isopropoxy-2-propanol has been shown to have minimal effects on the biochemical and physiological properties of cells and tissues. The compound is rapidly hydrolyzed in vivo, which limits its systemic effects. However, 1-(benzylsulfinyl)-3-isopropoxy-2-propanol can cause local irritation and tissue damage if it comes into contact with skin or mucous membranes.
Advantages and Limitations for Lab Experiments
1-(benzylsulfinyl)-3-isopropoxy-2-propanol is a highly selective inhibitor of serine proteases, which makes it a valuable tool in protein purification and analysis. The compound is relatively stable and easy to handle, which makes it a popular choice for laboratory experiments. However, 1-(benzylsulfinyl)-3-isopropoxy-2-propanol has a short half-life in aqueous solutions, which limits its usefulness in long-term experiments.
Future Directions
There are several potential future directions for research involving 1-(benzylsulfinyl)-3-isopropoxy-2-propanol. One area of interest is the development of new serine protease inhibitors that are more potent or selective than 1-(benzylsulfinyl)-3-isopropoxy-2-propanol. Another area of research is the identification of new serine protease targets that may be inhibited by 1-(benzylsulfinyl)-3-isopropoxy-2-propanol or other inhibitors. Finally, there is a need for more research into the local and systemic effects of 1-(benzylsulfinyl)-3-isopropoxy-2-propanol, particularly in vivo.
Synthesis Methods
1-(benzylsulfinyl)-3-isopropoxy-2-propanol can be synthesized through the reaction between benzylsulfinyl chloride and isopropoxypropanol in the presence of a base such as sodium hydroxide. The reaction yields 1-(benzylsulfinyl)-3-isopropoxy-2-propanol as a white crystalline solid, which can be further purified through recrystallization.
Scientific Research Applications
1-(benzylsulfinyl)-3-isopropoxy-2-propanol is commonly used as a serine protease inhibitor in various biochemical and molecular biology research applications. The compound is particularly useful in the purification of proteins, as it can selectively inhibit serine proteases that may degrade the target protein during purification. 1-(benzylsulfinyl)-3-isopropoxy-2-propanol is also used in the preparation of cell lysates for protein analysis, as it can prevent proteolytic degradation of the proteins in the lysate.
properties
IUPAC Name |
1-benzylsulfinyl-3-propan-2-yloxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3S/c1-11(2)16-8-13(14)10-17(15)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRKFEQYNLZNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CS(=O)CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzylsulfinyl)-3-isopropoxy-2-propanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5130197.png)
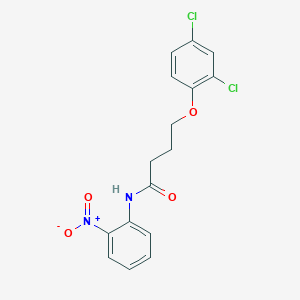
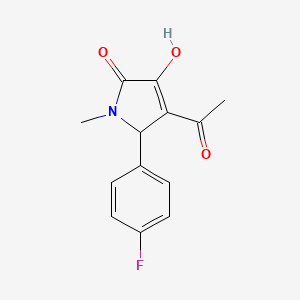
![4-[(3-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5130213.png)
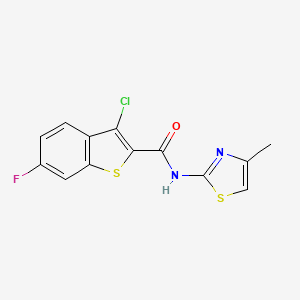
![1'-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5130225.png)
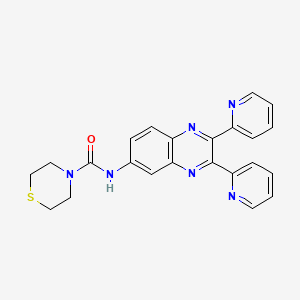
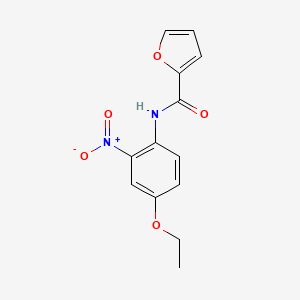
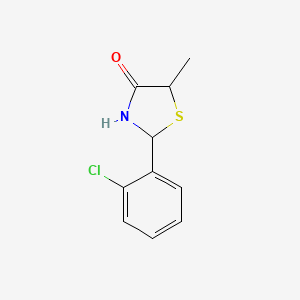
![1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine](/img/structure/B5130252.png)
![N-[2-methyl-2-(4-morpholinyl)propyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5130258.png)
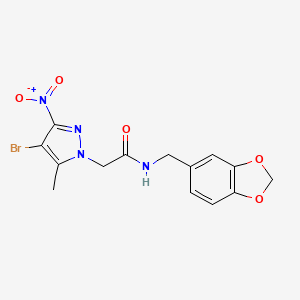
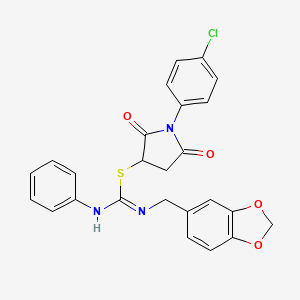
![N-benzyl-N-methyl-3-[(tetrahydro-2H-pyran-4-ylamino)methyl]-2-pyridinamine](/img/structure/B5130289.png)